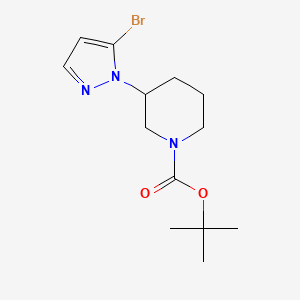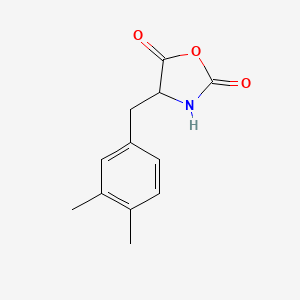
Methyl 1-Boc-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662045 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32662045 typically involves a series of chemical reactions that include the formation of intermediate compounds. The preparation methods often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of MFCD32662045 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the careful monitoring of reaction parameters and the use of advanced purification techniques to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions
MFCD32662045 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: MFCD32662045 can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32662045 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of MFCD32662045 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
MFCD32662045 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: MFCD32662045 is used in the production of various industrial products due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of MFCD32662045 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
MFCD32662045 can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include:
- Dichloroaniline
- Triazolo ring compounds
- Methanesulfonate derivatives
Uniqueness
What sets MFCD32662045 apart from these similar compounds is its unique combination of stability, reactivity, and versatility in various applications. Its ability to participate in a wide range of chemical reactions and its potential for use in different scientific fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H14N2O5 |
|---|---|
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
3-O-tert-butyl 5-O-methyl 2-oxo-1H-imidazole-3,5-dicarboxylate |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)12-5-6(7(13)16-4)11-8(12)14/h5H,1-4H3,(H,11,14) |
Clave InChI |
ANPZJFGBXOVBTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(NC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


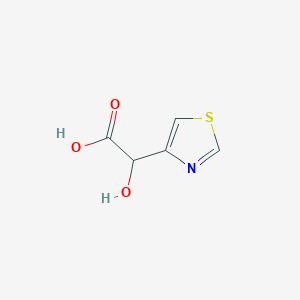


![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)

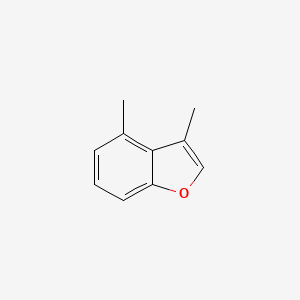
![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)

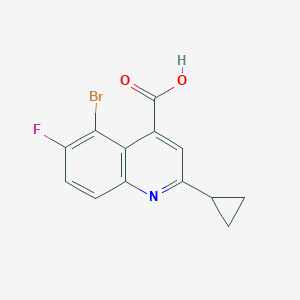
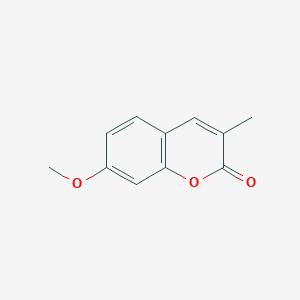
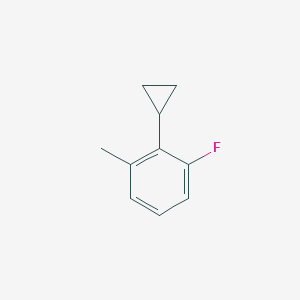
![Bis[(3-chlorophenyl)thio]methane](/img/structure/B13704578.png)
